molecular formula C11H17BrN2O2 B11801947 Ethyl 2-bromo-1-isobutyl-4-methyl-1H-imidazole-5-carboxylate

Ethyl 2-bromo-1-isobutyl-4-methyl-1H-imidazole-5-carboxylate

Cat. No.: B11801947
M. Wt: 289.17 g/mol
InChI Key: QDYGICFQRZFUQT-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-1-isobutyl-4-methyl-1H-imidazole-5-carboxylate is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom, an isobutyl group, and a methyl group attached to the imidazole ring, along with an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-1-isobutyl-4-methyl-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the bromination of a precursor imidazole compound. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography and crystallization ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-1-isobutyl-4-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the imidazole ring.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like 2-azido-1-isobutyl-4-methyl-1H-imidazole-5-carboxylate or 2-thiocyanato-1-isobutyl-4-methyl-1H-imidazole-5-carboxylate.

    Oxidation Products: Compounds with oxidized functional groups, such as carboxylic acids or ketones.

    Hydrolysis Products: The corresponding carboxylic acid derivative.

Scientific Research Applications

Ethyl 2-bromo-1-isobutyl-4-methyl-1H-imidazole-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including catalysts and polymers.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate
  • 2-Bromo-1-methyl-1H-imidazole
  • Ethyl 2-bromo-1H-imidazole-5-carboxylate

Uniqueness

Ethyl 2-bromo-1-isobutyl-4-methyl-1H-imidazole-5-carboxylate is unique due to the presence of the isobutyl and methyl groups, which can significantly influence its chemical properties and biological activities. These substituents can affect the compound’s solubility, stability, and reactivity, making it distinct from other similar imidazole derivatives.

Properties

Molecular Formula

C11H17BrN2O2

Molecular Weight

289.17 g/mol

IUPAC Name

ethyl 2-bromo-5-methyl-3-(2-methylpropyl)imidazole-4-carboxylate

InChI

InChI=1S/C11H17BrN2O2/c1-5-16-10(15)9-8(4)13-11(12)14(9)6-7(2)3/h7H,5-6H2,1-4H3

InChI Key

QDYGICFQRZFUQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N1CC(C)C)Br)C

Origin of Product

United States

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